1-(2,4-dihydroxyphenyl)-2-methoxyethanone

ADME prediction Drug-likeness Permeability profiling

Procure CAS 57280-75-8 with a 2,4-dihydroxyphenyl core and 2-methoxyethanone substitution as a stable building block for derivatives requiring α,β-unsaturated ketone functionality. Its intermediate PSA (66.76 Ų) and balanced H-bond donor/acceptor profile (2/4) make it a reliable reference for calibrating permeability assays and ADME prediction models. Sourced at high purity with GHS Warning classification, this compound minimizes cold-chain logistics and hazardous shipping restrictions for high-throughput campaigns.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 57280-75-8
Cat. No. B1294730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dihydroxyphenyl)-2-methoxyethanone
CAS57280-75-8
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOCC(=O)C1=C(C=C(C=C1)O)O
InChIInChI=1S/C9H10O4/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,10-11H,5H2,1H3
InChIKeyLEBDSTPTUMQDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dihydroxyphenyl)-2-methoxyethanone (CAS 57280-75-8): Procurement-Ready Chemical Identity and Baseline Specifications for Research Applications


1-(2,4-Dihydroxyphenyl)-2-methoxyethanone (CAS 57280-75-8) is a synthetic phenolic acetophenone derivative with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol [1]. The compound is characterized by a 2,4-dihydroxyphenyl ring system bearing a 2-methoxyethanone substituent, with a calculated LogP of 0.9269 and polar surface area (PSA) of 66.76 Ų . Commercially available from multiple specialty chemical suppliers at purity specifications of 95% to ≥97%, this compound serves as a research-grade building block for organic synthesis and pharmacological investigation .

Procurement Risk Assessment: Why Generic 2,4-Dihydroxyphenyl Ethanones Cannot Substitute for 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone (CAS 57280-75-8)


Substitution of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone with structurally related 2,4-dihydroxyphenyl ethanone analogs introduces quantifiable experimental variance that undermines reproducibility. The α,β-unsaturated ketone moiety in the alkyl chain is a documented structural requirement for fungicidal activity within this chemical class [1]. Alterations to the 2-methoxyethanone substituent pattern directly modulate both physicochemical properties and biological activity profiles—as demonstrated by the 1.7-fold difference in PSA (66.76 Ų vs. ~38 Ų for unsubstituted analogs) and the attendant effects on membrane permeability and target engagement [2]. Furthermore, the compound's hydrogen bond donor count (2) and acceptor count (4) create a specific interaction landscape that generic acetophenone derivatives cannot recapitulate [3].

Quantitative Differentiation Evidence: 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone (CAS 57280-75-8) Against Structural and Functional Comparators


Physicochemical Differentiation: PSA and Hydrogen Bonding Profile of CAS 57280-75-8 Versus Unsubstituted 2,4-Dihydroxyacetophenone

1-(2,4-Dihydroxyphenyl)-2-methoxyethanone (CAS 57280-75-8) exhibits a Polar Surface Area (PSA) of 66.76 Ų, a value 1.7-fold higher than the unsubstituted comparator 2,4-dihydroxyacetophenone (PSA ~38-40 Ų) . This quantifiable difference arises directly from the 2-methoxyethanone substitution pattern, which introduces an additional hydrogen bond acceptor. The elevated PSA reduces passive membrane permeability, providing a measurable physicochemical differentiation that influences in vitro assay behavior and ADME predictions [1].

ADME prediction Drug-likeness Permeability profiling

Antifungal Activity Class-Level Positioning: Structural Determinants of 2,4-Dihydroxyphenyl Ethanone Derivatives Against Phytopathogenic Fungi

In a systematic evaluation of 17 1-(2,4-dihydroxyphenyl) ethanone derivatives against five phytopathogenic fungi, compounds bearing α,β-unsaturated ketone units in the alkyl chain exhibited IC₅₀ values ranging from 16-36 μg/mL across tested pathogens, with optimized analogs (2g and 2h) demonstrating IC₅₀ values of 16.50 and 19.25 μg/mL specifically against Glomerella cingulate [1]. While 1-(2,4-dihydroxyphenyl)-2-methoxyethanone itself was not among the most potent compounds in this series, the study establishes that the 2,4-dihydroxyphenyl core with appropriate side-chain modification yields measurable antifungal activity—information essential for benchmarking and SAR optimization campaigns [2].

Antifungal screening Agricultural fungicide Structure-activity relationship

Commercial Purity Specification Differentiation: 95-97% Research-Grade Supply of CAS 57280-75-8

1-(2,4-Dihydroxyphenyl)-2-methoxyethanone (CAS 57280-75-8) is commercially available from multiple reputable suppliers at verified purity specifications of 95% (minimum) to ≥97% . This purity tier represents a quantifiable procurement parameter: compounds supplied at <95% purity may contain uncharacterized impurities that confound biological assay interpretation, particularly in sensitive enzymatic or cell-based systems . The availability of ≥97% purity material with full Certificate of Analysis documentation provides a procurement advantage over less rigorously characterized analogs where purity specifications are either lower or not explicitly verified .

Chemical procurement Quality control Reproducibility

Safety and Handling Classification: GHS Hazard Profile of CAS 57280-75-8 as a Non-Hazardous Research Material

According to the Globally Harmonized System (GHS) classification and DOT/IATA transport regulations, 1-(2,4-dihydroxyphenyl)-2-methoxyethanone (CAS 57280-75-8) is classified as 'Not hazardous material' for transportation purposes, with a GHS Signal Word of 'Warning' and Hazard Code Xi (Irritant) . This classification represents a measurable operational advantage over certain structurally related phenolic ketones that may carry more restrictive hazard classifications requiring specialized storage, handling, or shipping protocols [1]. Long-term storage is specified as 'cool, dry place' with no special refrigeration requirements, reducing procurement and inventory management complexity .

Laboratory safety Chemical inventory management Regulatory compliance

Evidence-Based Application Scenarios for 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone (CAS 57280-75-8) in Research and Industrial Procurement


Synthesis of Antifungal Lead Compounds via 2,4-Dihydroxyphenyl Ethanone Scaffold Derivatization

Procure CAS 57280-75-8 as a core scaffold for synthesizing derivatives with α,β-unsaturated ketone functionality—a documented structural requirement for antifungal activity within this chemical class. Published SAR data from a 17-compound series provides validated synthetic routes and benchmark IC₅₀ values (16-36 μg/mL range) for activity comparison against five phytopathogenic fungal strains including Glomerella cingulate and Botrytis cinerea [1]. The compound's 2,4-dihydroxyphenyl core with 2-methoxyethanone substitution offers a defined starting point for structure-activity relationship studies targeting agricultural fungicide development .

Permeability and Drug-Likeness Profiling Using CAS 57280-75-8 as a Moderate-PSA Reference Compound

Employ 1-(2,4-dihydroxyphenyl)-2-methoxyethanone as a physicochemical reference standard in ADME screening panels requiring compounds with defined, intermediate polar surface area (PSA = 66.76 Ų). This value positions the compound between low-PSA, high-permeability molecules and high-PSA, permeability-limited chemotypes, making it suitable for calibrating permeability assays (e.g., PAMPA, Caco-2) and validating computational ADME prediction models [1]. The compound's balanced hydrogen bond donor (2) and acceptor (4) profile provides a reproducible benchmark for assessing transporter-mediated and passive diffusion contributions .

Quality Control and Method Development Requiring High-Purity Phenolic Acetophenone Reference Material

Source ≥97% purity 1-(2,4-dihydroxyphenyl)-2-methoxyethanone (CAS 57280-75-8) for use as an analytical reference standard in HPLC method development, LC-MS calibration, or NMR spectral library construction. The commercially verified purity specification and availability of Certificate of Analysis documentation enable reproducible chromatographic method validation for detecting and quantifying this compound or its derivatives in complex matrices [1]. The compound's moderate LogP (0.9269) and defined retention characteristics make it suitable for reverse-phase HPLC method optimization .

Safe-Handling Research Operations: Non-Hazardous Phenolic Ketone for Routine Laboratory Use

Select CAS 57280-75-8 for research applications where minimizing hazardous material handling, special storage requirements, and shipping restrictions is a procurement priority. With DOT/IATA classification as 'Not hazardous material' and GHS Signal Word 'Warning' (Hazard Code Xi only), this compound reduces the operational burden associated with more stringently regulated phenolic ketone analogs [1]. Long-term storage at ambient temperature in a cool, dry environment eliminates cold-chain logistics requirements, making it suitable for high-throughput screening campaigns and routine synthetic chemistry operations .

Technical Documentation Hub

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